molecular formula C17H15N3O3 B14256031 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester

Cat. No.: B14256031
M. Wt: 309.32 g/mol
InChI Key: MHRFKVOTGTUUNV-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyridine core, which is fused with a benzoylamino group and an ethyl ester moiety. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester can be achieved through various synthetic routes. One common method involves the use of 3-methyl-2-nitropyridine as a starting material. The Reissert synthesis method is employed, which involves the reaction of 3-methyl-2-nitropyridine with ethyl cyanoacetate, followed by cyclization to form the desired compound . Another approach uses 2-bromo-3-pyridinecarboxaldehyde and ethyl cyanoacetate as starting materials, which undergo cyclization to yield the target compound .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoylamino group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ethyl ester moiety can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester involves its interaction with specific molecular targets. The compound acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis. By inhibiting FGFRs, the compound can disrupt these processes, leading to the inhibition of tumor growth and metastasis .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester can be compared with other pyrrolopyridine derivatives, such as:

    1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: This compound has a similar pyrrolopyridine core but lacks the benzoylamino and ethyl ester groups.

    1H-Pyrrolo[2,3-b]pyridine-2-carboxamide: This derivative has an amide group instead of the ethyl ester moiety.

    1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, methyl ester: This compound has a methyl ester group instead of the ethyl ester group.

The unique combination of the benzoylamino group and the ethyl ester moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

ethyl 3-benzamido-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C17H15N3O3/c1-2-23-17(22)14-13(12-9-6-10-18-15(12)19-14)20-16(21)11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,18,19)(H,20,21)

InChI Key

MHRFKVOTGTUUNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)N=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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